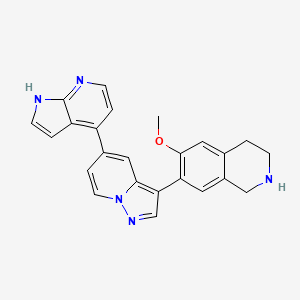
Mal-PEG4-bis-PEG3-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG4-bis-PEG3-DBCO is a cleavable 7-unit polyethylene glycol antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG4-bis-PEG3-DBCO is synthesized through a series of chemical reactions involving the conjugation of maleimide and dibenzocyclooctyne groups via polyethylene glycol chains. The synthesis typically involves the following steps:
Activation of Maleimide: Maleimide is activated to react with thiol groups.
Conjugation with Polyethylene Glycol: The activated maleimide is conjugated with polyethylene glycol chains.
Attachment of Dibenzocyclooctyne: Dibenzocyclooctyne groups are attached to the polyethylene glycol chains through strain-promoted alkyne-azide cycloaddition
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:
Bulk Synthesis: Large quantities of reagents are mixed in automated reactors under controlled conditions.
Purification: The product is purified using chromatography techniques to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-bis-PEG3-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This reaction is highly specific and does not require a catalyst, making it suitable for bio-conjugation applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules, polyethylene glycol, maleimide, dibenzocyclooctyne.
Conditions: Room temperature, aqueous or organic solvents, mild reaction conditions
Major Products
The major products formed from these reactions are stable triazole linkages between the dibenzocyclooctyne group and azide-containing molecules .
Scientific Research Applications
Mal-PEG4-bis-PEG3-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bio-conjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of bioconjugates and other specialized chemical products .
Mechanism of Action
Mal-PEG4-bis-PEG3-DBCO exerts its effects through strain-promoted alkyne-azide cycloaddition. The dibenzocyclooctyne group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs selectively without interfering with biological processes .
Comparison with Similar Compounds
Similar Compounds
Mal-bis-PEG3-DBCO: Contains a similar structure but with fewer polyethylene glycol units.
Dibenzocyclooctyne-PEG4-maleimide: Another click chemistry reagent with similar functional groups.
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO): Contains additional functional groups for more complex bio-conjugation.
Uniqueness
Mal-PEG4-bis-PEG3-DBCO is unique due to its cleavable nature and the presence of multiple polyethylene glycol units, which enhance its solubility and biocompatibility. Its ability to undergo strain-promoted alkyne-azide cycloaddition without a catalyst makes it highly efficient for bio-conjugation applications .
Properties
Molecular Formula |
C81H105N9O22 |
|---|---|
Molecular Weight |
1556.7 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C81H105N9O22/c91-72(21-23-80(99)89-59-67-13-3-1-9-63(67)17-19-65-11-5-7-15-70(65)89)82-31-40-102-46-52-108-54-48-105-43-34-85-75(94)28-38-111-61-69(87-77(96)30-37-101-45-51-107-57-58-110-56-50-104-42-33-84-74(93)27-36-88-78(97)25-26-79(88)98)62-112-39-29-76(95)86-35-44-106-49-55-109-53-47-103-41-32-83-73(92)22-24-81(100)90-60-68-14-4-2-10-64(68)18-20-66-12-6-8-16-71(66)90/h1-16,25-26,69H,21-24,27-62H2,(H,82,91)(H,83,92)(H,84,93)(H,85,94)(H,86,95)(H,87,96) |
InChI Key |
ZIFGJVXTBDLRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




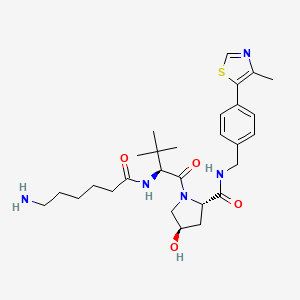
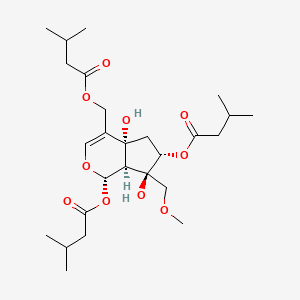
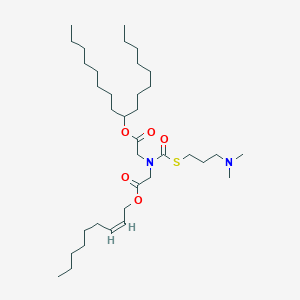

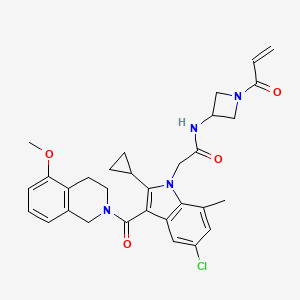
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)
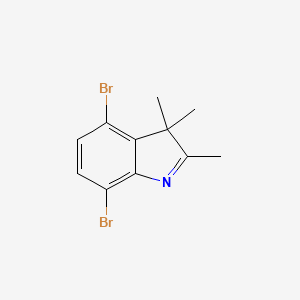
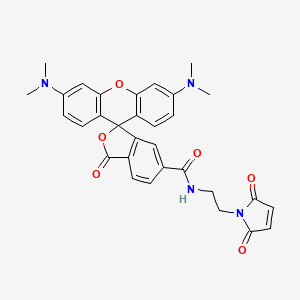
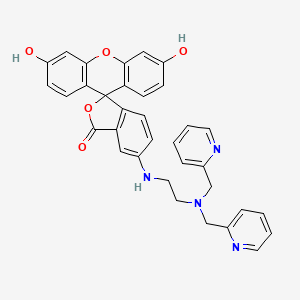
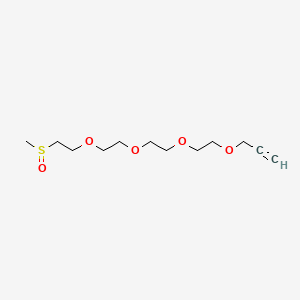
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
